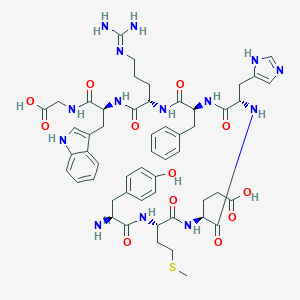

Tyr-Met-Glu-His-Phe-Arg-Trp-Gly

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Tyr-Met-Glu-His-Phe-Arg-Trp-Gly can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

Attachment of the first amino acid: The first amino acid, protected at the amino group, is attached to the resin.

Deprotection: The protecting group on the amino group is removed to allow the next amino acid to couple.

Coupling: The next amino acid, also protected at the amino group, is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.

Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers that utilize SPPS. These machines streamline the synthesis process, allowing for the efficient production of large quantities of peptides with high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions

Tyr-Met-Glu-His-Phe-Arg-Trp-Gly can undergo various chemical reactions, including:

Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.

Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol are common reducing agents.

Substitution: Amino acid derivatives with protecting groups are used in SPPS for substitution reactions.

Major Products

Oxidation: Methionine sulfoxide or methionine sulfone.

Reduction: Free thiol groups from disulfide bonds.

Substitution: Peptide analogs with modified amino acid sequences.

Applications De Recherche Scientifique

Scientific Research Applications

1. Chemistry

- Peptide Synthesis : Tyr-Met-Glu-His-Phe-Arg-Trp-Gly is utilized in studies focusing on peptide synthesis and structure-activity relationships. The peptide can be synthesized using solid-phase peptide synthesis (SPPS), allowing researchers to explore modifications and analogs for enhanced activity or specificity.

2. Biology

- Pigmentation Studies : The peptide is investigated for its roles in pigmentation regulation and hormone modulation. It has been shown to influence melanin production through its action on MC1R, which activates intracellular signaling pathways that enhance melanogenesis .

3. Medicine

- Therapeutic Potential : Research indicates that this compound may have therapeutic applications in conditions such as:

- Inflammation : The peptide has been studied for its anti-inflammatory properties, potentially offering new treatments for inflammatory diseases.

- Immune Response Modulation : Its role in modulating immune responses suggests applications in autoimmune disorders and other immune-related conditions.

- Metabolic Disorders : There is ongoing research into the peptide's effects on metabolism, particularly regarding obesity and energy homeostasis .

4. Industry

- Peptide-Based Drugs : The compound is being explored for use in developing peptide-based pharmaceuticals. Its specific actions on melanocortin receptors make it a candidate for targeted therapies.

- Cosmetic Products : Due to its role in pigmentation, it is also considered for inclusion in cosmetic formulations aimed at skin lightening or tanning.

Case Study 1: Melanocortin Agonists

A study highlighted the pharmacological effects of various melanocortin ligands containing the His-Phe-Arg-Trp sequence, including this compound. This research demonstrated that these peptides could significantly influence energy homeostasis and pigmentation processes in vivo, suggesting their potential as therapeutic agents for metabolic disorders .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of α-MSH derivatives, including this compound. The findings indicated that these peptides could reduce inflammation markers in cellular models, supporting their development as treatments for inflammatory diseases .

Comparative Data Table

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Chemistry | Peptide synthesis | Effective synthesis via SPPS |

| Biology | Pigmentation studies | Influences melanin production |

| Medicine | Inflammation treatment | Reduces inflammation markers |

| Immune modulation | Modulates immune responses | |

| Metabolic disorders | Impacts energy homeostasis | |

| Industry | Drug development | Potential for targeted therapies |

| Cosmetic formulations | Applications in skin care products |

Mécanisme D'action

The mechanism of action of Tyr-Met-Glu-His-Phe-Arg-Trp-Gly involves binding to melanocortin receptors, particularly the melanocortin 1 receptor (MC1R). This binding activates adenylate cyclase, leading to increased cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels result in the activation of protein kinase A (PKA), which subsequently phosphorylates target proteins involved in melanin production and other physiological processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Alpha-Melanocyte Stimulating Hormone (alpha-MSH): The full peptide hormone that includes the Tyr-Met-Glu-His-Phe-Arg-Trp-Gly sequence.

Beta-Melanocyte Stimulating Hormone (beta-MSH): Another melanocortin peptide with similar functions but different amino acid sequence.

Gamma-Melanocyte Stimulating Hormone (gamma-MSH): A shorter melanocortin peptide with distinct biological activities.

Uniqueness

This compound is unique due to its specific sequence and its role as part of alpha-MSH. This sequence is crucial for the binding and activation of melanocortin receptors, making it essential for the biological functions attributed to alpha-MSH .

Activité Biologique

Tyr-Met-Glu-His-Phe-Arg-Trp-Gly is a peptide sequence that plays a significant role in biological processes, particularly in pigmentation and hormone regulation. This article explores its biological activity, including its mechanisms, potential therapeutic applications, and comparative studies with similar compounds.

Overview of the Compound

This compound is a fragment of the melanocyte-stimulating hormone (α-MSH), which is involved in various physiological functions, including:

- Melanogenesis : The process of melanin production in melanocytes.

- Appetite Regulation : Influencing feeding behavior and energy homeostasis.

- Anti-inflammatory Effects : Modulating immune responses.

The primary mechanism of action for this compound involves its interaction with melanocortin receptors, particularly the melanocortin 1 receptor (MC1R). Upon binding to MC1R, the following cascade occurs:

- Activation of Adenylate Cyclase : This leads to an increase in cyclic adenosine monophosphate (cAMP) levels.

- Activation of Protein Kinase A (PKA) : Elevated cAMP activates PKA, which phosphorylates target proteins involved in melanin synthesis and other physiological responses.

Table 1: Biological Activities of this compound

Study on Melanoma Cells

A study investigated the effects of α-MSH on melanoma cell growth. It was found that the peptide significantly inhibited the proliferation of melanoma cells, suggesting its potential as an anti-cancer agent. The mechanism was linked to its ability to induce apoptosis in cancer cells through MC1R activation .

Research on Peptide Stability

Research has shown that modifications to the peptide structure can enhance its stability and efficacy. For instance, cyclization strategies using thioether bridges have been employed to create analogs that exhibit improved receptor selectivity and metabolic stability while retaining potent biological activity .

Table 2: Comparison with Related Melanocortin Peptides

| Compound | Structure | Biological Activity | Potency (IC50) |

|---|---|---|---|

| α-MSH | Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-NH2 | Melanogenesis, appetite regulation | 10 nM |

| β-MSH | Ac-Ser-Tyr-Val-Glu-His-Phe-Arg-Trp-NH2 | Similar but less potent | 50 nM |

| γ-MSH | H-Tyr-Val-Met-Gly-His-Phe-Arg-Trp-Asp | Selective for MC3R | 30 nM |

This comparison highlights the unique properties of this compound as part of α-MSH, emphasizing its specific binding affinity and biological activities.

Propriétés

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H68N14O12S/c1-80-21-19-40(62-46(73)36(54)22-31-13-15-34(68)16-14-31)50(77)64-39(17-18-44(69)70)49(76)67-43(25-33-27-57-29-61-33)52(79)65-41(23-30-8-3-2-4-9-30)51(78)63-38(12-7-20-58-53(55)56)48(75)66-42(47(74)60-28-45(71)72)24-32-26-59-37-11-6-5-10-35(32)37/h2-6,8-11,13-16,26-27,29,36,38-43,59,68H,7,12,17-25,28,54H2,1H3,(H,57,61)(H,60,74)(H,62,73)(H,63,78)(H,64,77)(H,65,79)(H,66,75)(H,67,76)(H,69,70)(H,71,72)(H4,55,56,58)/t36-,38-,39-,40-,41-,42-,43-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPLBICXEVCRUAI-TZLMNZOISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H68N14O12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1125.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.